molecular formula C21H17NO7 B2692260 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate CAS No. 900267-88-1

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2692260
CAS No.: 900267-88-1
M. Wt: 395.367
InChI Key: SSFJPWQWADLUER-GRSHGNNSSA-N
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Description

The compound "(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate" features a benzofuran-3-one core fused with a 1,3-benzodioxole substituent via a conjugated (2Z)-configured methylidene group. The morpholine-4-carboxylate ester at the 6-position introduces a polar, hydrogen-bond-capable moiety, distinguishing it from structurally related analogs. Its stereoelectronic properties are influenced by the planar benzofuranone system, the electron-rich benzodioxole group, and the morpholine’s tertiary amine and ether functionalities. Crystallographic data (if available) would reveal puckering in the dihydrobenzofuran ring, as general ring puckering analysis applies (see Section 3) .

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO7/c23-20-15-3-2-14(28-21(24)22-5-7-25-8-6-22)11-17(15)29-19(20)10-13-1-4-16-18(9-13)27-12-26-16/h1-4,9-11H,5-8,12H2/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFJPWQWADLUER-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule notable for its unique structural features, which include a benzodioxole moiety and a morpholine derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research.

The molecular formula of the compound is C23H13FO6C_{23}H_{13}FO_6 with a molecular weight of 404.3 g/mol. The IUPAC name is [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate . Its chemical structure suggests various functional groups that may interact with biological targets.

PropertyValue
Molecular FormulaC23H13FO6
Molecular Weight404.3 g/mol
IUPAC Name[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
InChI KeyOIISTEYDDMCLDM-FBHDLOMBSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of multiple functional groups allows for diverse interactions that can modulate biological pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor growth and proliferation.

Anticancer Properties

Research has indicated that compounds structurally related to This compound exhibit significant anticancer activity. For instance:

  • PI3K Inhibition : A related compound was found to be a potent inhibitor of PI3Kβ and PI3Kδ with IC50 values of 0.012 μM and 0.047 μM respectively in specific cancer cell lines, indicating potential in treating PTEN-deficient tumors .
  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Other Biological Activities

In addition to anticancer properties, the compound has been investigated for:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
  • Anti-inflammatory Effects : Initial studies indicate that the compound may reduce inflammation markers in vitro.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a structurally similar compound on human breast cancer cells (MDA-MB-468). The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific kinases associated with cancer progression. The compound showed promising results in reducing kinase activity, which is crucial for tumor growth.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituent at 6-Position Key Structural Features
Target Compound Morpholine-4-carboxylate Polar ester with H-bond donor/acceptor sites (morpholine O, carbonyl O)
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate (CAS 637752-52-4) N,N-diethylcarbamate Less polar carbamate; reduced H-bond capacity vs. morpholine
[(2Z)-2-(1,3-Benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate 3,4,5-Trimethoxybenzoate Lipophilic ester; electron-donating methoxy groups enhance π-stacking potential

Impact on Properties :

  • Solubility : The morpholine group increases aqueous solubility compared to trimethoxybenzoate analogs .
  • Binding Interactions: Morpholine’s oxygen atoms may engage in stronger hydrogen bonding vs.

Variations in the Methylidene Substituent

Key Compounds:

Compound Name Methylidene Group Substituent Electronic Effects
Target Compound 1,3-Benzodioxol-5-yl Electron-rich due to dioxole oxygen atoms; enhances conjugation with benzofuranone core
[(2Z)-2-[(2,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate (CAS 622360-85-4) 2,4-Dimethoxyphenyl Electron-donating methoxy groups stabilize radical/intermediate states
[(2Z)-2-[(3-Bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate (CAS 622360-85-4) 3-Bromophenyl Electron-withdrawing bromine reduces conjugation; alters redox potential

Impact on Reactivity :

  • bromophenyl analogs .
  • Electrochemical Behavior: Electron-withdrawing substituents (e.g., Br) may lower reduction potentials compared to electron-donating groups (e.g., OMe) .

Core Structure and Ring Puckering

The benzofuran-3-one core is conserved across analogs. However, puckering of the dihydrofuran ring (quantified via Cremer-Pople parameters ) influences molecular conformation and intermolecular packing. For example:

  • Target Compound : Predicted puckering amplitude $ q2 $ and phase angle $ \phi2 $ (from crystallography) determine spatial orientation of the morpholine group.
  • Methylofuran Analogs : Substituents like 7-methyl (CAS 859666-50-5 ) induce steric effects, altering puckering and crystal packing vs. unsubstituted cores.

Computational and Chemoinformatic Comparisons

Similarity Coefficients

Using Tanimoto coefficients ( ), the target compound exhibits moderate similarity ($ T \approx 0.65–0.75 $) to analogs with shared benzofuranone cores but lower similarity ($ T < 0.4 $) to compounds with divergent substituents (e.g., thiazolo[3,2-a]pyrimidine in CAS 721906-68-9 ).

Graph-Based Substructural Analysis

Graph matching ( ) identifies the benzofuran-3-one and methylidene groups as conserved motifs. Divergence occurs in ester/amide substituents and aryl groups, aligning with functional variability in bioactivity.

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